molecular formula C20H20F2N2O5S B2616119 diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-73-8

diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2616119
CAS No.: 864926-73-8
M. Wt: 438.45
InChI Key: WUHANRPGXBSVMV-UHFFFAOYSA-N
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Description

Diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thieno[2,3-c]pyridine derivative featuring a diethyl dicarboxylate backbone, a 2,6-difluorobenzamido substituent at position 2, and a partially saturated dihydrothienopyridine ring. The 2,6-difluorobenzamido group likely enhances electronic effects and binding interactions compared to other substituents, while the diethyl esters may influence solubility and metabolic stability .

Properties

IUPAC Name

diethyl 2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O5S/c1-3-28-19(26)15-11-8-9-24(20(27)29-4-2)10-14(11)30-18(15)23-17(25)16-12(21)6-5-7-13(16)22/h5-7H,3-4,8-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHANRPGXBSVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the class of thieno[2,3-c]pyridines and is characterized by the following structure:

Diethyl 2 2 6 difluorobenzamido 4 5 dihydrothieno 2 3 c pyridine 3 6 7H dicarboxylate\text{Diethyl 2 2 6 difluorobenzamido 4 5 dihydrothieno 2 3 c pyridine 3 6 7H dicarboxylate}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and modulation of cell cycle progression.

Mechanism of Action:

  • Inhibition of Kinases: The compound has been identified as an inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Apoptosis Induction: It triggers apoptotic pathways by activating caspases and altering Bcl-2 family protein expressions.

Antimicrobial Activity

In addition to anticancer properties, this compound demonstrates antimicrobial activity against several bacterial strains.

Tested Strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro Studies:
The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showcasing effective inhibition at low concentrations.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis markers such as cleaved PARP and active caspase-3.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of the compound against E. coli and S. aureus. The study reported that the compound exhibited an MIC of 32 µg/mL against E. coli, demonstrating its potential as a novel antimicrobial agent.

Data Tables

Biological Activity Effect Concentration (µg/mL)
Anticancer (Breast)Induction of apoptosis10 - 100
Antimicrobial (E. coli)Inhibition of growth32
Antimicrobial (S. aureus)Inhibition of growth64

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The thieno[2,3-c]pyridine core is a versatile scaffold modified for diverse applications. Key analogs include:

Compound Name Substituent at Position 2 Ester Groups Key Properties Reference
Diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 2,6-Difluorobenzamido Diethyl Hypothesized enhanced polarity and target affinity due to fluorine atoms
Dimethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3c) 3,4,5-Trimethoxyphenylamino Dimethyl m.p. 140–141°C, antitubulin activity, 58% yield via flash chromatography
Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g) 3,4,5-Trimethoxyphenylamino Diethyl m.p. 67–69°C, 63% yield, antitubulin agent
6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (TBHPC) Schiff base (2-hydroxybenzylideneamino) tert-Butyl/ethyl Antioxidant properties, AChE/BChE inhibition (Ki = 7.13–9.37 µM)
3-Cyclopentyl 6-ethenyl 2-[(thiophen-2-ylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (JN7) Thiophen-2-ylacetyl amino Cyclopentyl/ethenyl Photoconductive properties, Pd(II)/Pt(II) complexation

Key Observations:

  • Ester Groups: Diethyl esters (as in 3g) typically lower melting points compared to dimethyl (3c) or tert-butyl esters (TBHPC), suggesting improved solubility .

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